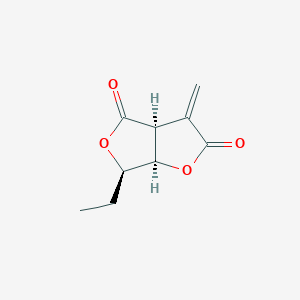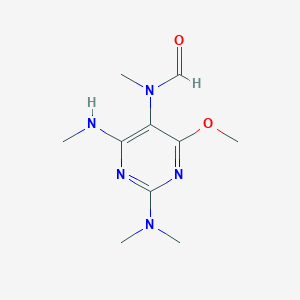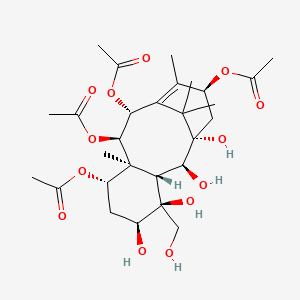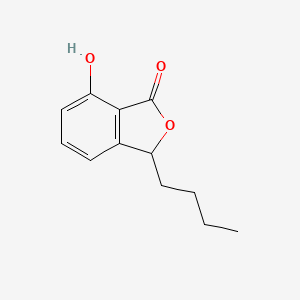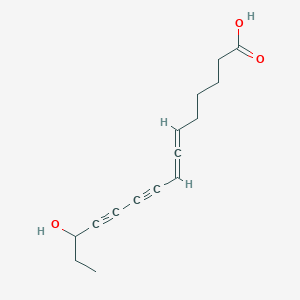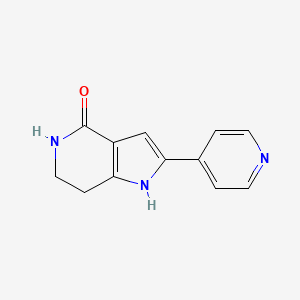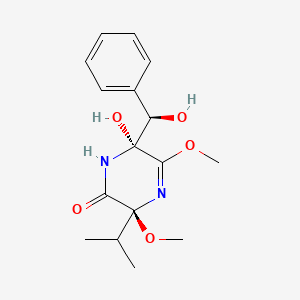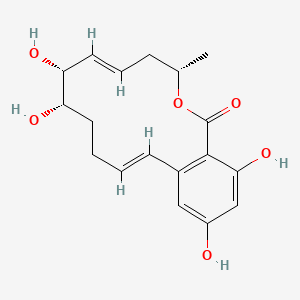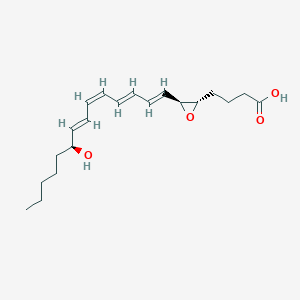
5,6-Ep-15S-HETE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Ep-15S-HETE is an oxylipin that is the (5S,6S)-epoxy-(15S)-hydroxy derivative of 7E,9E,11Z,13E-icosa-7,9,11,13-tetraenoic acid. It has a role as a metabolite. It is a polyunsaturated fatty acid, an oxylipin and a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
1. Role in Airway Epithelial Cells
15-HETE, a major lipoxygenase metabolite of arachidonic acid produced by human airway epithelial cells, has been shown to be rapidly metabolized and incorporated into cellular lipids. In human tracheal epithelial cells, 15-HETE is primarily incorporated into phosphatidylinositol, suggesting a potential role in cellular signaling processes within the respiratory system (Alpert & Walenga, 1993).
2. Synthesis by Endothelial Cells
15-HETE is synthesized by human umbilical vein endothelial cells from arachidonic acid, indicating its possible involvement in vascular functions and endothelial cell behavior. This synthesis is enhanced by stimuli like thrombin, suggesting a response mechanism to certain physiological conditions (Gorman et al., 1985).
3. Implications in Dermatological Conditions
The generation of 15-HETE in dermis from uninvolved psoriatic skin is significantly less compared to normal dermis. This reduced formation of 15-HETE, which can inhibit synthesis of certain inflammatory mediators, might contribute to the development of psoriasis (Kragballe et al., 1986).
4. Inflammatory Regulation
15-HETE may play a role in inflammation, as evidenced by its ability to inhibit leukotriene B4-induced neutrophil migration across endothelium. This suggests that 15-HETE may act as an endogenous inhibitor of certain inflammatory processes (Takata et al., 1994).
5. Role in Hematopoiesis
15-HETE production appears to be an essential step in the action of erythropoietin on erythroid progenitor cells, suggesting a significant role in hematopoiesis and the development of blood cells (Beckman et al., 1987).
6. Interaction with Epidermal Activities
15-HETE formation by dermal fibroblasts may regulate important epidermal activities by inhibiting the formation of certain inflammatory and proliferative mediators in the epidermis (Kragballe et al., 1986).
7. Association with Airway Epithelium
In human bronchi, 15(S)-HETE is the major arachidonic acid metabolite and is associated predominantly with airway epithelium. Its elevated levels in asthmatic patients suggest a potential role in airway inflammation (Kumlin et al., 1990).
8. Biotechnological Production
15-HETE can be produced biotechnologically using soybean lipoxygenase, showcasing its potential for large-scale production for research and therapeutic purposes (Kim, Shin, & Oh, 2014).
9. Potential in Signal Transduction
15-HETE can substitute in the phosphoinositide signaling pathway, indicating its possible role in modulating cell signaling mechanisms, particularly in endothelial cells (Legrand et al., 1991).
Eigenschaften
Molekularformel |
C20H30O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4-[(2S,3S)-3-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]oxiran-2-yl]butanoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18-19(24-18)15-11-16-20(22)23/h4-7,9-10,13-14,17-19,21H,2-3,8,11-12,15-16H2,1H3,(H,22,23)/b6-4-,7-5+,13-9+,14-10+/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
YNHSGCYEQVDEOY-UZDWIPAXSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CC=CC=CC1C(O1)CCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




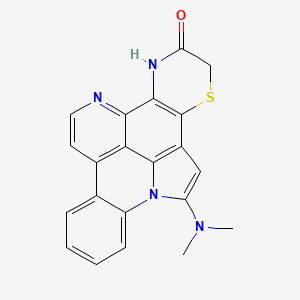
![3-[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B1249076.png)
![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-4-methylpentanoic acid](/img/structure/B1249077.png)
